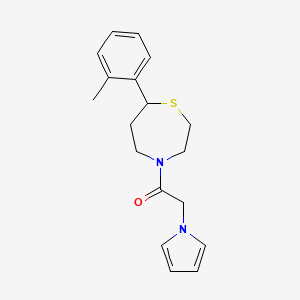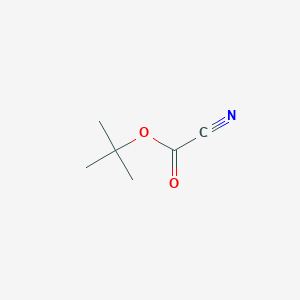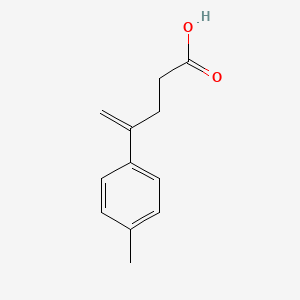
4-(4-Methylphenyl)-4-pentenoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-(4-Methylphenyl)-4-pentenoic acid is a useful research compound. Its molecular formula is C12H14O2 and its molecular weight is 190.242. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Chemical Intermediates
4-(4-Methylphenyl)-4-pentenoic acid is significant in the synthesis of various chemical compounds. For instance, its derivative, 3,3-Dimethyl-4-pentenoic acid methyl ester, is crucial in synthesizing pyrethroid pesticides. This compound can be produced through Claisen rearrangement and transesterification reactions, with improved methods for industrial production yielding high purity and yield (Peng Chu-he, 2012).
Pharmacological Research
Research has explored compounds derived from valproic acid and analogs for their potential in pharmacological applications. Although directly related to this compound, these studies provide insight into the broader family of related compounds. Some derivatives were found to exhibit anticonvulsant activity with reduced teratogenic effects, highlighting the potential for developing new antiepileptic agents (U. Bojic et al., 1996).
Biochemical Effects
Studies on 4-pentenoic acid, closely related to this compound, have revealed its impact on biochemical processes. It has been found to affect gluconeogenesis and fatty acid oxidation in rat liver mitochondria. The compound is metabolized rapidly, impacting coenzyme A and carnitine levels, suggesting a complex interaction with mitochondrial metabolism (J. Williamson et al., 1970).
Organic Chemistry and Catalysis
This compound has applications in organic synthesis and catalysis. It serves as a precursor or intermediate in various chemical reactions. For example, lithiated (E)-5-tosyl-4-pentenoic acid, prepared from 4-pentenoic acid, reacts with carbonyl compounds to afford hydroxy acids, demonstrating its utility in organic synthesis (F. Caturla et al., 1999).
Antimicrobial Potential
A derivative of 4-pentenoic acid, 4-(4-phenyl-1,4-dihydronaphthalen-1-yl) pentenoic acid, was isolated from a plant and exhibited significant antibacterial activity against various bacterial strains. This finding suggests potential applications in developing new antibacterial agents (O. U. Igwe et al., 2013).
Drug Metabolism Studies
In drug metabolism research, analogs and metabolites of valproic acid, to which this compound is structurally related, have been studied for their effects on liver function and hepatotoxicity. These studies are crucial for understanding the metabolic pathways and potential toxic effects of related compounds (D. Porubek et al., 1988).
Properties
IUPAC Name |
4-(4-methylphenyl)pent-4-enoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O2/c1-9-3-6-11(7-4-9)10(2)5-8-12(13)14/h3-4,6-7H,2,5,8H2,1H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYVNVMYCNAYJCX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=C)CCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

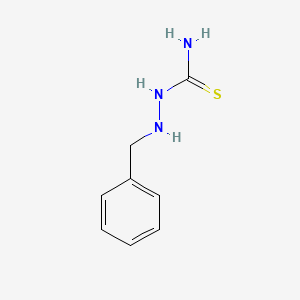
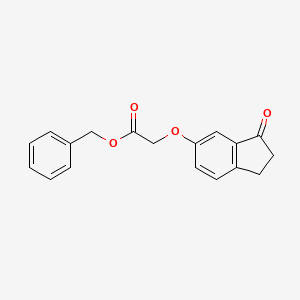

![7-(4-ethylpiperazine-1-carbonyl)-5-(2-methoxyethyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2729788.png)

![N,N-diethyl-2-{[3-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2729791.png)

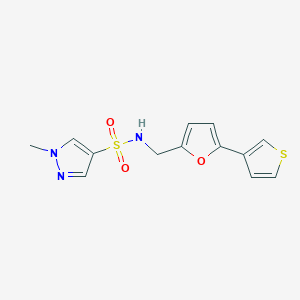
amino}-N-(1-cyano-1,2-dimethylpropyl)propanamide](/img/structure/B2729796.png)

